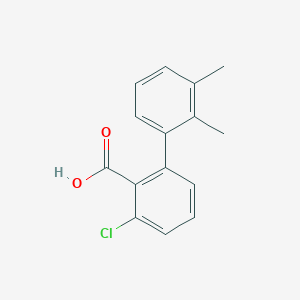
3-(2,3-Dimethylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-DMP-2-MBA) is a naturally-occurring organic compound found in various plants and animals. It is a white powder with a melting point of 108-111°C and is soluble in water and most organic solvents. 3-DMP-2-MBA has a variety of applications in scientific research, including as a reagent for synthesis, as a chromatographic stationary phase, and as a biochemical tool.
Applications De Recherche Scientifique
3-DMP-2-MBA has a variety of scientific research applications. It is used as a reagent for the synthesis of other organic compounds, such as amides and esters. It is also used as a chromatographic stationary phase in high-performance liquid chromatography (HPLC). In addition, 3-DMP-2-MBA is used as a biochemical tool in the study of enzyme inhibition, protein-protein interactions, and other biological processes.
Mécanisme D'action
The mechanism of action of 3-DMP-2-MBA is not well understood. However, it is known that 3-DMP-2-MBA binds to certain proteins and enzymes, leading to inhibition of their function. For example, 3-DMP-2-MBA has been found to inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMP-2-MBA are not well understood. However, some studies have suggested that 3-DMP-2-MBA may have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 3-DMP-2-MBA has been found to inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-DMP-2-MBA in lab experiments has a number of advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not water soluble, and it is not compatible with some organic solvents.
Orientations Futures
There are a number of potential future directions for research on 3-DMP-2-MBA. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, more research is needed to investigate its potential therapeutic applications, such as its use as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Finally, research is needed to develop methods for increasing the solubility of 3-DMP-2-MBA in water and other organic solvents.
Méthodes De Synthèse
3-DMP-2-MBA can be synthesized by a variety of methods. The most common method involves reacting 2-methoxybenzoic acid with 2,3-dimethylphenyl bromide in the presence of a base catalyst, such as sodium hydroxide. This reaction usually takes place at a temperature of 80-90°C. The reaction produces a crude product that is then purified by recrystallization to obtain the desired 3-DMP-2-MBA product.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-6-4-7-12(11(10)2)13-8-5-9-14(16(17)18)15(13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKQYVSCPWFJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688937 |
Source


|
| Record name | 2-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-11-8 |
Source


|
| Record name | 2-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














